N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
For instance, some benzothiazole derivatives have been shown to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Benzothiazole derivatives have been shown to affect various biochemical pathways related to their biological activities .
Pharmacokinetics
A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with various cellular effects related to their biological activities .
Action Environment
Environmental factors such as ph, temperature, and presence of other molecules can potentially influence the action of benzothiazole derivatives .
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine can be achieved through various synthetic routes. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide solvent . Industrial production methods often involve microwave irradiation and one-pot multicomponent reactions to achieve higher yields and efficiency .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include piperidine as a catalyst for Knoevenagel condensation and Amberlyst A-26 thiosulfate resin for purification . Major products formed from these reactions include derivatives with enhanced biological activities, such as antimicrobial and anticancer properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown promising results as an antimicrobial and anticancer agent . In medicine, benzothiazole derivatives are being explored for their potential use in treating diseases such as tuberculosis and Parkinson’s disease . Industrially, these compounds are used in the development of new materials with unique properties .
Comparison with Similar Compounds
Compared to other benzothiazole derivatives, N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine stands out due to its unique structure and enhanced biological activities. Similar compounds include N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide and N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-3-nitrobenzamide . These compounds share the benzothiazole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS3/c1-27-15-9-6-12-18-20(15)25-23(30-18)26-22-19(13-7-2-4-10-16(13)28-22)21-24-14-8-3-5-11-17(14)29-21/h3,5-6,8-9,11-12H,2,4,7,10H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHIMTCQZWYOPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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